3,6-pyridazinedione

Chemical Biology Biomaterials Hydrogel Engineering

Buyers in ADC development, biomaterials, and medicinal chemistry should select this specific 3,6-pyridazinedione scaffold (CAS 42413-70-7) for three critical, non-interchangeable applications: (1) site-selective disulfide rebridging to yield homogeneous ADCs with a precisely controlled DAR of 4; (2) thiol-reactive cross-linking to engineer hydrogels with tunable pH-dependent mechanics and on-demand thiol-triggered degradation; (3) a structurally distinct PDE-5 inhibitor chemotype that opens new IP space vs. sildenafil-like cores. Generic substitution with tetrahydro or substituted analogs fails to replicate these reactivity, selectivity, and degradation profiles.

Molecular Formula C4H2N2O2
Molecular Weight 110.07 g/mol
CAS No. 42413-70-7
Cat. No. B1590737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-pyridazinedione
CAS42413-70-7
Molecular FormulaC4H2N2O2
Molecular Weight110.07 g/mol
Structural Identifiers
SMILESC1=CC(=O)N=NC1=O
InChIInChI=1S/C4H2N2O2/c7-3-1-2-4(8)6-5-3/h1-2H
InChIKeyISPBSPVVFOBQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Pyridazinedione (CAS 42413-70-7): A Heterocyclic Scaffold for Research & Development Sourcing


3,6-Pyridazinedione (CAS 42413-70-7), also known as pyridazine-3,6-dione, is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, with carbonyl groups at positions 3 and 6, resulting in the molecular formula C₄H₂N₂O₂ and a molecular weight of 110.07 g/mol . Its key computed physicochemical properties include a Topological Polar Surface Area (TPSA) of 58.9 Ų and an XLogP3-AA of 0.1, which are critical descriptors for predicting membrane permeability and oral bioavailability in early-stage drug design [1]. The compound is typically sourced as a research chemical with a minimum purity specification of 95% .

Why 3,6-Pyridazinedione (CAS 42413-70-7) Cannot Be Simply Swapped for Other Pyridazine Analogs


Generic substitution among pyridazine derivatives often fails because subtle structural modifications—such as ring saturation state or the presence of specific substituents—profoundly alter their chemical reactivity, binding kinetics, and biological selectivity profiles. For instance, replacing the fully unsaturated 3,6-pyridazinedione core with its tetrahydro analog (CAS 502-95-4) results in a saturated ring with two additional hydrogen bond donors, fundamentally changing its conformation and reactivity . Similarly, while 4-substituted or phenyl-modified analogs may serve as advanced pharmaceutical intermediates, their selectivity and potency for specific targets (e.g., PDE-5, c-Met kinase, or COX-2) vary widely and are not interchangeable without rigorous re-validation [1]. Therefore, procurement of the specific 3,6-pyridazinedione scaffold is critical for ensuring consistency in both synthetic transformations and downstream biological assays, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 3,6-Pyridazinedione (CAS 42413-70-7): Evidence-Based Selection Criteria


Thiol-Reactive Cross-Linking: Tunable Gelation Kinetics vs. Conventional Michael Acceptors

Pyridazinediones serve as a new class of thiol-reactive Michael acceptors for hydrogel cross-linking, offering pH-sensitive control over gelation rate, mechanical strength, and swelling ratio—a tunability not achievable with conventional maleimide-based cross-linkers [1][2]. In direct comparison to standard Michael acceptors, pyridazinedione-based gels demonstrate that gelation kinetics can be modulated by adjusting pH, and unlike many conventional cross-linkers, the degradation of pyridazinedione-gels can be selectively induced by the addition of thiols, enabling the design of responsive or dynamic gels [2].

Chemical Biology Biomaterials Hydrogel Engineering

Antibody-Drug Conjugate (ADC) Loading: Controlled 4-Drug Loading vs. Heterogeneous Conjugation Methods

The pyridazinedione scaffold enables precise, site-selective disulfide rebridging of native antibodies to produce homogeneous Antibody-Drug Conjugates (ADCs) with a strictly controlled Drug-to-Antibody Ratio (DAR) of 4 [1][2]. This method contrasts sharply with conventional maleimide or NHS-ester conjugations, which typically yield heterogeneous mixtures of ADCs with variable DARs (0-8), complicating both characterization and therapeutic consistency [1].

Bioconjugation ADC Development Site-Selective Modification

PDE-5 Inhibitory Activity: Potency of 2-Phenyl Derivatives vs. Sildenafil

Derivatives built upon the 3,6-pyridazinedione core have been designed and evaluated as Phosphodiesterase-5 (PDE-5) inhibitors [1]. In a comparative study, all target 2-phenyl-3,6-pyridazinedione derivatives were evaluated for PDE inhibitory activity at a concentration of 10 µM. The most potent compound identified, compound 4h, demonstrated the highest PDE-5 inhibition in this series [1]. While a direct IC50 comparison to sildenafil was not provided in the same assay, this establishes a class-level inference that 3,6-pyridazinedione represents a viable and potentially optimizable scaffold for PDE-5 inhibitor development, distinct from other heterocyclic cores like pyrazolopyrimidinones.

Medicinal Chemistry Enzyme Inhibition PDE-5

Targeted Application Scenarios for 3,6-Pyridazinedione (CAS 42413-70-7) Based on Quantitative Evidence


Engineering pH-Responsive and Degradable Hydrogels for 3D Cell Culture

Researchers developing advanced biomaterials for tissue engineering or 3D cell culture can utilize 3,6-pyridazinedione as a cross-linking agent. The evidence demonstrates that pyridazinedione-based gels offer tunable mechanical properties and gelation kinetics controlled by pH, a feature not available with conventional maleimide cross-linkers [1][2]. Critically, these gels can be selectively degraded by the addition of thiols, providing an on-demand mechanism for cell retrieval or dynamic matrix remodeling [2]. This makes the scaffold ideal for creating in vitro models that require precise spatiotemporal control over the cellular microenvironment.

Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs) with Precise DAR 4

Biopharmaceutical development groups focused on next-generation ADCs should consider procuring this compound as a key intermediate for site-selective disulfide rebridging. The established methodology using pyridazinediones enables the generation of homogeneous ADC constructs with a strictly controlled drug-to-antibody ratio (DAR) of 4 [1]. This contrasts with traditional conjugation methods that produce heterogeneous mixtures, which are more challenging to characterize and may exhibit variable in vivo performance. Employing the pyridazinedione route can streamline ADC development by ensuring batch-to-batch consistency and facilitating regulatory approval [1].

Scaffold Hopping for Novel PDE-5 Inhibitor Development

Medicinal chemistry teams aiming to identify new PDE-5 inhibitor chemotypes can leverage the 3,6-pyridazinedione core as a structurally distinct starting point [1]. Quantitative data shows that 2-phenyl-3,6-pyridazinedione derivatives exhibit promising PDE-5 inhibitory activity [1]. This scaffold offers an alternative to the more common pyrazolopyrimidinone core found in sildenafil, providing a new chemical space for lead optimization. This is particularly relevant for programs seeking to improve selectivity, modulate pharmacokinetic properties, or establish novel intellectual property positions in the PDE-5 inhibitor field [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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